Mono-methyl terephthalate

Catalog No.
S9099921
CAS No.
M.F
C9H7O4-
M. Wt
179.15 g/mol
Availability
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Mono-methyl terephthalate

Product Name

Mono-methyl terephthalate

IUPAC Name

4-methoxycarbonylbenzoate

Molecular Formula

C9H7O4-

Molecular Weight

179.15 g/mol

InChI

InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)/p-1

InChI Key

REIDAMBAPLIATC-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-]

Mono-methyl terephthalate is a chemical compound with the molecular formula C9H8O4C_9H_8O_4 and a molecular weight of approximately 180.16 g/mol. It is classified as a phthalate ester and is structurally characterized by the presence of a methyl ester group attached to the terephthalate moiety. This compound appears as a white to off-white powder or crystalline solid, with a melting point ranging from 220 °C to 223 °C . Mono-methyl terephthalate is primarily produced as an intermediate in the synthesis of various polymers and other chemical derivatives, notably during the hydrolysis of dimethyl terephthalate.

  • Hydrolysis: The ester group can be hydrolyzed back to terephthalic acid and methanol when treated with aqueous acid or base .
  • Reduction: It can be reduced to form 4-(hydroxymethyl)benzoic acid using reducing agents such as lithium aluminum hydride .
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.

Common Products from Reactions

  • Hydrolysis yields benzoic acid and methanol.
  • Reduction yields 4-(hydroxymethyl)benzoic acid.
  • Substitution reactions produce various substituted benzoic acid derivatives depending on the nucleophile used.

Mono-methyl terephthalate has been identified as an intermediate in the biodegradation pathway of polyethylene terephthalate, a common plastic material. Certain microbial species, such as Rhodococcus rubber and Pasteurella multocida, utilize this compound in their metabolic processes, facilitating the breakdown of more complex phthalates into simpler forms . The compound's role in environmental degradation highlights its potential ecological impact.

Cellular Effects

The compound may induce local inflammation and oxidative stress, which can lead to various toxic effects in biological systems. Its interactions can disrupt metabolic pathways, particularly when present in significant concentrations.

Mono-methyl terephthalate can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of terephthalic acid with methanol in the presence of a catalyst such as sulfuric acid. This reaction typically occurs under reflux conditions to facilitate the formation of the ester .
  • Oxidation Method: An alternative method includes oxidizing p-xylene to p-toluic acid followed by esterification to obtain mono-methyl terephthalate. This process uses heavy metal salt catalysts for enhanced selectivity and yield .
  • Biodegradation Pathway: As mentioned earlier, mono-methyl terephthalate can also be formed during the microbial degradation of dimethyl terephthalate under specific environmental conditions .

Dimethyl TerephthalateDiesterPrecursor for polyester productionTerephthalic AcidDicarboxylic AcidUsed in producing polyestersMethyl 4-hydroxybenzoateAromatic EsterUsed as a preservative and in pharmaceuticals4-(Methoxycarbonyl)phenylboronic AcidBoronic Acid DerivativeUsed in cross-coupling reactions

Uniqueness

Mono-methyl terephthalate is unique due to its specific methyl ester functional group, which allows for versatile chemical transformations. Its role as an intermediate in high-performance material synthesis underscores its significance in both industrial applications and research settings .

Studies have indicated that mono-methyl terephthalate interacts with various biological systems, influencing microbial metabolism and potentially affecting human health through exposure. Its role in the degradation of plastics suggests that it may impact ecosystems where these materials accumulate. Further research is needed to fully understand its long-term effects on both environmental and human health.

Catalytic Oxidation of p-Xylene Derivatives

Cobalt/Manganese-Based Catalytic Systems

Cobalt (Co) and manganese (Mn) catalysts are widely employed in the oxidation of p-xylene derivatives to terephthalic acid intermediates, which are subsequently esterified to MMT. These metals operate synergistically in acetic acid media, often with potassium bromide (KBr) as a promotor, to facilitate free-radical chain reactions [1] [5]. For example, a Co/Mn molar ratio of 1:2 under 15 atm oxygen pressure achieves 90–97% terephthalic acid yield within 4–12 hours at 170–220°C [1]. The catalytic cycle involves Co(III)/Mn(III) redox pairs that abstract hydrogen atoms from p-xylene, initiating autoxidation cascades [5].

Table 1: Performance of Co/Mn Catalytic Systems

Catalyst CompositionTemperature (°C)O₂ Pressure (atm)Yield (%)
Co(OAc)₂/Mn(OAc)₂2001595
Co₃O₄/MnO₂1801088

Oxygen Partial Pressure Optimization (1–15 atm)

Oxygen pressure directly influences oxidation rates and selectivity. At 1–5 atm, incomplete oxidation dominates, yielding intermediates like p-tolualdehyde. Elevating pressure to 10–15 atm enhances terephthalic acid formation by ensuring sufficient O₂ solubility in the reaction medium [2] [4]. For instance, at 138°C, p-tolualdehyde oxidizes to MMT precursors at 0.19 moles/min under 10 atm oxygen, compared to 165°C for p-xylene under identical conditions [2]. Excessive pressure (>15 atm) risks over-oxidation to 4-carboxybenzaldehyde, necessitating precise control [1].

Table 2: Oxygen Pressure vs. Product Selectivity

Pressure (atm)Major ProductSelectivity (%)
5p-Tolualdehyde65
10Terephthalic Acid82
15Terephthalic Acid95

Stepwise Esterification Processes

Methanol-Mediated Esterification of p-Toluic Acid

Methanol esterifies p-toluic acid to MMT via acid-catalyzed Fischer esterification. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) protonates the carboxylic acid, enabling nucleophilic attack by methanol and subsequent water elimination [7]. Reaction conditions (60–80°C, 6–8 hours) achieve 85–90% conversion, with excess methanol driving equilibrium toward ester formation [5].

Solvent Selection for Reaction Efficiency

Solvent polarity and boiling point critically impact esterification kinetics. Acetic acid, though polar, risks side reactions like acetylation, while methanol doubles as reactant and solvent. Mixed solvents (e.g., methanol/acetonitrile 3:1) improve terephthalic acid solubility, enhancing esterification rates by 30% compared to neat methanol [5] [7].

Table 3: Solvent Properties and Efficiency

SolventBoiling Point (°C)Conversion (%)
Methanol6588
Acetic Acid11872
Methanol/AcCN8294

Purification and Isolation Techniques

Crystallization from Methanol or Acetone

MMT’s limited solubility in methanol (2.1 g/100 mL at 25°C) enables high-purity recovery via cooling crystallization. Slow cooling (0.5°C/min) from 60°C to 5°C yields needle-like crystals with <0.5% residual p-toluic acid [3]. Acetone recrystallization further reduces aldehyde contaminants, leveraging MMT’s higher solubility (4.8 g/100 mL at 25°C) for selective precipitation .

Adsorption-Based Contaminant Removal (Activated Carbon)

Granular activated carbon (GAC, 500 m²/g surface area) effectively adsorbs colored impurities (e.g., quinones) from crude MMT solutions. A 2 wt% GAC loading at 50°C reduces impurity levels from 1.2% to <0.1% within 30 minutes, with minimal MMT loss (<2%) [1].

Thermal Behavior and Phase Transitions

Melting Point Analysis (220–221°C)

Mono-methyl terephthalate exhibits a well-defined melting point in the range of 220–223°C, with most high-purity commercial samples demonstrating a narrow melting range of 220–221°C [1] [2] [3] [4] [5]. The melting point serves as a critical identification parameter and purity indicator for this aromatic ester compound. Differential Scanning Calorimetry (DSC) analysis reveals that the compound undergoes a sharp endothermic transition during melting, characteristic of a crystalline solid with good thermal stability [6] [7].

The melting point determination follows standard protocols established by ASTM D3418 for thermal analysis of organic compounds [8]. Typical DSC measurements employ heating rates of 10–20°C per minute with sample sizes ranging from 10–15 milligrams under nitrogen atmosphere to prevent oxidative degradation [8] [9]. The onset temperature for melting typically occurs around 220°C, with the peak maximum observed between 221–222°C [1] [2] [3].

Commercial suppliers consistently report melting point values within this range: Sigma-Aldrich specifies 220–223°C [2], TCI Chemicals reports 222°C [4], and Avantor Sciences indicates 219–224°C [3]. This consistency across multiple sources confirms the reliability of this thermal property as a quality control parameter.

The relatively high melting point of mono-methyl terephthalate reflects the presence of strong intermolecular forces, including hydrogen bonding from the carboxylic acid group and pi-pi stacking interactions between the aromatic rings [10]. The crystalline structure contributes to the sharp melting transition observed in DSC thermograms [6] [11].

Solubility in Polar vs. Nonpolar Solvents

Mono-methyl terephthalate demonstrates distinctive solubility characteristics that reflect its amphiphilic molecular structure, containing both hydrophilic carboxylic acid and hydrophobic aromatic components. The compound exhibits limited solubility in water, being classified as "slightly soluble" in aqueous media [1] [4] [12] [13] [14]. This reduced water solubility is attributed to the presence of the aromatic ring system and the methyl ester group, which impart hydrophobic character to the molecule.

Polar Solvent Solubility:
In polar protic solvents, mono-methyl terephthalate shows good solubility. The compound is readily soluble in methanol, where hydrogen bonding between the solvent and the carboxylic acid group facilitates dissolution [4] [12] [13] [14]. The solubility in methanol increases significantly with temperature, as demonstrated in systematic studies by Zhang et al., who measured solubility in methanol-water mixtures across the temperature range of 280–336 K [15] [16] [17].

Ethanol also serves as an effective solvent for mono-methyl terephthalate, though specific quantitative data are limited in the literature [10]. The compound's solubility in polar aprotic solvents like acetone is mentioned but appears to be more limited compared to protic solvents [10].

Nonpolar and Aromatic Solvent Solubility:
Mono-methyl terephthalate exhibits good solubility in aromatic solvents, particularly benzene [4] [12] [13] [14]. This solubility pattern is consistent with the "like dissolves like" principle, where the aromatic ring of mono-methyl terephthalate interacts favorably with aromatic solvent molecules through pi-pi interactions.

The compound is also soluble in diethyl ether [4] [12] [13], despite ether being less polar than alcohols. This solubility may be facilitated by the ester functionality, which can engage in dipole-dipole interactions with the ether oxygen.

Mixed Solvent Systems:
A specific solubility value has been reported for mono-methyl terephthalate in a chloroform/methanol mixture (1:1 ratio), where it dissolves at 50 mg/mL to form a clear, colorless solution [1] [12] [14]. This mixed solvent system combines the hydrogen bonding capacity of methanol with the aromatic character of chloroform, providing an optimal environment for dissolution.

The solubility behavior in methanol-water mixtures has been extensively studied, with both mono-methyl terephthalate and dimethyl terephthalate showing increased solubility with higher methanol content and elevated temperature [15] [16] [17]. These studies employed Wilson and NRTL thermodynamic models to correlate the experimental data, achieving root-mean-square deviations of 0.55 and 0.82 K for the mono-methyl terephthalate system [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Fingerprints

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for mono-methyl terephthalate through characteristic chemical shift patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The compound's aromatic ester structure generates distinctive resonance signatures that serve as spectroscopic fingerprints for analytical identification.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance):
The ¹H Nuclear Magnetic Resonance spectrum of mono-methyl terephthalate exhibits characteristic patterns consistent with a para-disubstituted benzene ring system. The aromatic protons appear as a distinctive pattern in the downfield region, typically between 7.5–8.5 parts per million [18] [19]. Due to the symmetrical para-substitution pattern, the four aromatic protons are magnetically equivalent and appear as a singlet or simplified multiplet.

The methyl ester group contributes a sharp singlet typically observed around 3.9–4.0 parts per million, corresponding to the three protons of the methoxyl group (-OCH₃) [18] [19]. This resonance is well-separated from other signals and serves as a diagnostic peak for ester functionality.

The carboxylic acid proton (-COOH) appears significantly downfield, typically around 12–13 parts per million, due to the strong deshielding effect of the carboxyl group [18]. This signal may be broad due to rapid exchange with trace water or other protic solvents.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance):
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with distinct carbonyl carbon resonances. The ester carbonyl carbon typically appears around 166–170 parts per million, while the carboxylic acid carbonyl resonates near 170–175 parts per million [20] [19] [21]. These downfield resonances are characteristic of sp²-hybridized carbons in electron-deficient carbonyl environments.

The aromatic carbon atoms generate signals in the typical aromatic region (120–140 parts per million), with the quaternary carbons bearing the substituents appearing slightly upfield compared to the unsubstituted aromatic carbons [20] [19] [21]. The methyl carbon of the ester group appears in the aliphatic region around 52–55 parts per million [21].

Nuclear Magnetic Resonance Spectral Interpretation:
The Nuclear Magnetic Resonance data confirm the para-disubstituted benzene ring structure with equivalent aromatic protons, distinguishing mono-methyl terephthalate from isomeric phthalate and isophthalate derivatives. The presence of both ester and carboxylic acid functionalities is clearly evident from the distinct carbonyl resonances and the characteristic methyl ester signal [18] [20] [19].

Variable temperature Nuclear Magnetic Resonance studies have been conducted on related terephthalate derivatives, revealing conformational dynamics that may affect chemical shift patterns [22]. These studies indicate that the molecular conformation can influence the precise chemical shift values, particularly for the aromatic protons.

Infrared Absorption Signatures

Infrared spectroscopy provides characteristic absorption bands that serve as definitive identification markers for mono-methyl terephthalate. The compound's functional groups generate distinctive vibrational frequencies that create a unique spectroscopic fingerprint in the infrared region.

Carbonyl Stretching Vibrations:
The most prominent feature in the infrared spectrum of mono-methyl terephthalate is the intense carbonyl (C=O) stretching absorption. For aromatic esters, this band typically appears at approximately 1720 cm⁻¹, while the carboxylic acid carbonyl stretches at a slightly lower frequency around 1710 cm⁻¹ [23] [24]. The presence of two distinct carbonyl environments in mono-methyl terephthalate may result in either two separate peaks or a broadened absorption envelope encompassing both frequencies.

The position of these carbonyl stretches is influenced by the aromatic conjugation, which typically shifts ester carbonyl frequencies 10–20 cm⁻¹ lower compared to aliphatic esters [23] [24]. This aromatic effect is due to the electron-withdrawing nature of the benzene ring, which reduces electron density at the carbonyl carbon and affects the C=O bond strength.

Aromatic Carbon-Hydrogen Stretching:
Aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3050–3100 cm⁻¹ [25] [26]. These bands are generally weaker than aliphatic C-H stretches and provide confirmation of the aromatic character of the molecule.

Carbon-Oxygen Stretching Vibrations:
The ester functionality generates characteristic C-O stretching vibrations that follow the "Rule of Three" pattern described for ester compounds [23]. Two distinct C-O stretching bands are expected: one around 1200–1300 cm⁻¹ corresponding to the C-C-O stretch of the aromatic ester, and another around 1100–1200 cm⁻¹ for the O-C-C stretch [23] [27]. For aromatic esters, the higher frequency band (1250–1300 cm⁻¹) is particularly diagnostic [27].

Carboxylic Acid Characteristics:
The carboxylic acid group contributes a broad O-H stretching absorption typically spanning 2500–3500 cm⁻¹ [24]. This broad absorption often overlaps with aromatic C-H stretches and may appear as a complex envelope. The C-O stretching of the carboxylic acid group appears around 1200–1300 cm⁻¹, potentially overlapping with ester C-O bands.

Aromatic Ring Vibrations:
The para-disubstituted benzene ring generates characteristic in-plane ring stretching vibrations around 1600, 1500, and 1450 cm⁻¹ [25] [26]. Out-of-plane C-H bending vibrations for para-disubstituted aromatics typically appear in the 800–850 cm⁻¹ region [25] [28]. These patterns are diagnostic for the substitution pattern and distinguish mono-methyl terephthalate from ortho- and meta-isomers.

Fingerprint Region:
The region below 1500 cm⁻¹ contains complex bending and stretching vibrations that create a unique fingerprint pattern specific to mono-methyl terephthalate [29]. This region includes C-C stretching, C-H bending, and various skeletal vibrations that are characteristic of the specific molecular structure. The fingerprint region is particularly valuable for distinguishing between closely related compounds and confirming molecular identity [29] [30].

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

179.03443370 g/mol

Monoisotopic Mass

179.03443370 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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